methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Catalog No.
S15842307
CAS No.
M.F
C21H20BrNO2
M. Wt
398.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methy...

Product Name

methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate

IUPAC Name

methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methylpyrrole-3-carboxylate

Molecular Formula

C21H20BrNO2

Molecular Weight

398.3 g/mol

InChI

InChI=1S/C21H20BrNO2/c1-4-15-5-11-18(12-6-15)23-14(2)19(21(24)25-3)13-20(23)16-7-9-17(22)10-8-16/h5-13H,4H2,1-3H3

InChI Key

ARNTWQCWTODNHO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(C=C2C3=CC=C(C=C3)Br)C(=O)OC)C

Methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound belonging to the pyrrole family, characterized by its unique structure that includes a pyrrole ring substituted with various aromatic groups. The molecular formula for this compound is C20H20BrNO2C_{20}H_{20}BrNO_2, indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The compound features a pyrrole core, which is a five-membered ring containing one nitrogen atom, and is further substituted with a bromophenyl group and an ethylphenyl group, contributing to its distinctive chemical properties and potential biological activities.

Due to the presence of functional groups. Notably, it can undergo:

  • Nucleophilic substitution: The bromine atom on the aromatic ring can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution.
  • Electrophilic aromatic substitution: The aromatic rings can undergo electrophilic substitutions, allowing for further functionalization.
  • Cycloaddition reactions: The pyrrole ring can participate in cycloaddition reactions due to its electron-rich nature.

These reactions enable the synthesis of derivatives that may exhibit enhanced biological activity or altered physical properties.

Pyrrole derivatives, including methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate, are known for their diverse biological activities. Research indicates that such compounds may possess:

  • Antimicrobial properties: Some pyrrole derivatives have shown effectiveness against various bacterial strains.
  • Anticancer activity: Certain studies have suggested that compounds with similar structures exhibit cytotoxic effects on cancer cell lines.
  • Anti-inflammatory effects: Pyrroles may also modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.

The specific biological activity of methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate requires further investigation to establish its efficacy and mechanism of action.

The synthesis of methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. Common methods include:

  • One-pot metal-free synthesis: This method utilizes readily available starting materials and reagents under mild conditions to form highly substituted pyrroles without metal catalysts .
  • Cyclization reactions: Starting from suitable precursors such as acetyl compounds or oxime derivatives, cyclization can be achieved through base-induced processes or thermal activation .
  • Functional group transformations: Subsequent modifications of the pyrrole ring can introduce additional substituents or alter existing ones for desired properties.

These methods are often optimized for yield and purity through techniques such as chromatography.

Methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or cancer.
  • Agriculture: Compounds with antimicrobial properties can be explored as pesticides or fungicides.
  • Material science: Pyrrole derivatives are used in the synthesis of conductive polymers and materials due to their electronic properties.

Interaction studies involving methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate focus on understanding how this compound interacts with biological targets. Key areas include:

  • Protein binding studies: Investigating how the compound binds to specific proteins can elucidate mechanisms of action.
  • Receptor interaction assays: Assessing the affinity and efficacy at various receptors can provide insights into therapeutic potential.
  • Metabolic stability assessments: Evaluating how the compound is metabolized in biological systems helps predict pharmacokinetics and toxicity.

Several compounds share structural similarities with methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Ethyl 5-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylateSimilar pyrrole structure with ethyl substitutionMay exhibit different solubility and reactivity profiles
Methyl 5-(3-chlorophenyl)-2-methylpyrroleContains a chlorophenyl group instead of brominePotentially different biological activity due to halogen variation
Methyl 5-(2-nitrophenyl)-1H-pyrroleNitrophenyl substitutionOffers insights into electronic effects on reactivity and activity

These compounds highlight the diversity within pyrrole derivatives and underscore the unique characteristics imparted by specific substituents on the aromatic rings. Further studies comparing these compounds will enhance understanding of structure–activity relationships in this class of molecules.

XLogP3

5.7

Hydrogen Bond Acceptor Count

2

Exact Mass

397.06774 g/mol

Monoisotopic Mass

397.06774 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-15-2024

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